1-Bromo-4-[4-(bromomethyl)phenoxy]benzene
Overview
Description
1-Bromo-4-[4-(bromomethyl)phenoxy]benzene is an organic compound with the molecular formula C13H10Br2O. It is a brominated derivative of phenoxybenzene, characterized by the presence of two bromine atoms attached to the benzene rings. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-[4-(bromomethyl)phenoxy]benzene can be synthesized through a multi-step process involving the bromination of phenoxybenzene derivatives. One common method involves the reaction of 4-bromophenol with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[4-(bromomethyl)phenoxy]benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding phenoxybenzene derivatives with different functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxybenzene derivatives.
Oxidation: Phenoxybenzene derivatives with hydroxyl or carbonyl groups.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
1-Bromo-4-[4-(bromomethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a bromomethyl group.
4-Bromophenyl methyl sulfone: Contains a methyl sulfone group instead of a bromomethyl group.
1-Bromo-4-methylpentane: A brominated compound with a different alkyl chain.
Properties
IUPAC Name |
1-bromo-4-[4-(bromomethyl)phenoxy]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSMIZFXQPWXAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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